molecular formula C9H7F3O3 B1359126 3-Methoxy-5-(trifluoromethyl)benzoic acid CAS No. 53985-48-1

3-Methoxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B1359126
CAS No.: 53985-48-1
M. Wt: 220.14 g/mol
InChI Key: VAQSHRZOMRFBCX-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a methoxy group is introduced via methylation of a hydroxybenzoic acid derivative, followed by trifluoromethylation using a suitable trifluoromethylating agent .

Industrial Production Methods

Industrial production methods for 3-Methoxy-5-(trifluoromethyl)benzoic acid often involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-5-(trifluoromethyl)benzoic acid has been investigated for its potential bioactivity against various pathogens. Its derivatives have shown promising antifungal activity against Candida species, with studies indicating minimum inhibitory concentrations (MICs) that suggest efficacy comparable to established antifungal agents . The trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for membrane penetration and biological activity.

Case Study: Antifungal Activity

  • Objective : Evaluate antifungal potential of derivatives.
  • Method : Broth microdilution method.
  • Results : Significant antifungal activity against C. albicans, C. krusei, and C. parapsilosis with MIC values ranging from 31.25 to 250 μg/ml .

Environmental Science

The compound has been studied for its degradation in aqueous media, particularly under UV irradiation conditions. Research indicates that the trifluoromethyl group affects the degradation pathways and rates, which is critical for understanding the environmental impact of such compounds.

Case Study: Photodegradation Study

  • Objective : Investigate degradation of trifluoromethyl benzoic acid isomers.
  • Method : High-performance liquid chromatography (HPLC), UV–Vis spectroscopy.
  • Findings : Identification of intermediates during degradation, suggesting pathways that could be targeted for environmental remediation .

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials with specific properties. Its derivatives can be used to develop polymers or coatings that exhibit enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryAntifungal activity against Candida speciesMIC values range from 31.25 to 250 μg/ml
Environmental ScienceDegradation studies under UV irradiationIdentified degradation intermediates
Material SciencePrecursor for polymers and coatingsEnhanced thermal stability due to trifluoromethyl group

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity. These interactions can modulate the compound’s binding affinity and activity towards various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(trifluoromethyl)benzoic acid is unique due to the combined presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects.

Biological Activity

3-Methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative notable for its unique chemical structure, which includes a methoxy group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Chemical Formula : C₉H₇F₃O₂
  • Molecular Weight : Approximately 238.14 g/mol
  • Structural Features :
    • Methoxy group at the 3-position
    • Trifluoromethyl group at the 5-position

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.
  • Binding Affinity : Studies suggest that this compound can inhibit specific viral fusion processes, making it a candidate for antiviral therapies.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has shown promising inhibitory effects on viruses such as influenza A, particularly through the inhibition of membrane fusion at low micromolar concentrations. This suggests its potential utility in antiviral drug design.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, enhancing the search for new antibiotics amid rising drug resistance .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against influenza A virus. The results demonstrated a significant reduction in viral replication at concentrations as low as 5 µM, indicating its potential as a therapeutic agent in managing viral infections.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values ranging from 1 to 10 µg/mL, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria .

Research Findings Summary

Activity Type Target Organisms Efficacy (MIC) Notes
AntiviralInfluenza A≤ 5 µMSignificant reduction in viral replication
AntimicrobialStaphylococcus aureus1–10 µg/mLEffective against drug-resistant strains
Escherichia coli1–10 µg/mLBroad-spectrum activity observed

Applications in Research and Industry

This compound serves multiple roles across various fields:

  • Medicinal Chemistry : As a lead compound in drug discovery.
  • Organic Synthesis : Used as a building block for more complex organic molecules.
  • Agricultural Chemistry : Investigated for potential applications in pesticide formulations due to its biological activity.

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQSHRZOMRFBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615781
Record name 3-Methoxy-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53985-48-1
Record name 3-Methoxy-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53985-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

This product is prepared according to the procedure of Example 5 and comprises contacting 3-hydroxy-5-trifluoromethylbenzoic acid with methyl iodide in methanol containing sodium methoxide as the base, m.p. 131°-135° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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